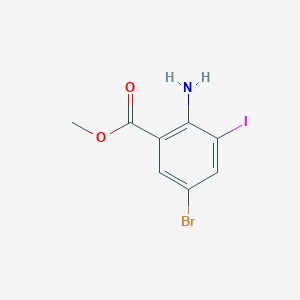

![molecular formula C12H11NO3S B1424404 N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide CAS No. 1333562-96-1](/img/structure/B1424404.png)

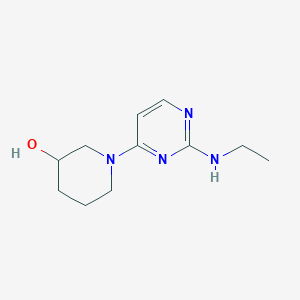

N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide

Overview

Description

Scientific Research Applications

Antibacterial Activity

N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide, as a furan derivative, has been recognized for its potential antibacterial properties. Furan compounds have been used to combat microbial resistance, which is a growing global issue due to the ineffectiveness of currently available antimicrobial medicines . The inclusion of the furan nucleus in drug design is an essential synthetic strategy in the search for new drugs, particularly because of the therapeutic efficacy of furan-related medicines .

Antifungal Applications

Furan derivatives, including N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide, have shown promise as potential fungicidal agents. The introduction of carboxamide and sulfonamide moieties in a coumarin core, which is structurally related to furan compounds, has led to the synthesis of novel derivatives with significant fungicidal activity . This highlights the potential of furan derivatives in developing new, environmentally friendly, and efficient green fungicides.

Anticancer Potential

The diverse biological activities of furan derivatives extend to anticancer properties. The structural complexity and reactivity of furan compounds allow for the design of molecules that can interact with various biological targets, potentially leading to the development of new anticancer agents. While specific studies on N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide’s anticancer applications are not detailed in the search results, the general anticancer potential of furan derivatives is well-documented .

Anti-inflammatory and Analgesic Effects

Furan derivatives are known to exhibit anti-inflammatory and analgesic effects. These properties make them valuable in the treatment of conditions characterized by inflammation and pain. The pharmacological profile of furan compounds, including their ability to modulate inflammatory pathways, suggests that N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide could be explored for these applications .

Antiviral Properties

The search for new antiviral agents is ongoing, especially in light of emerging viral diseases. Furan derivatives have been identified as compounds with antiviral activity, which could be leveraged in the development of treatments against various viral infections. The structural features of furan compounds, such as N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide, may be key in designing molecules that can inhibit viral replication .

Neuroprotective Actions

Some furan derivatives have shown neuroprotective actions, which could be beneficial in the treatment of neurodegenerative diseases. The potential of N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide in this field could be significant, given the need for new therapeutic options for conditions like Parkinson’s disease and Alzheimer’s disease .

Agricultural Applications

In agriculture, furan derivatives can serve as the basis for developing new pesticides and herbicides. Their biological activity against plant pathogens and pests makes them suitable candidates for creating safer and more effective agricultural chemicals. N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide could be investigated for its utility in protecting crops and ensuring food security .

Environmental Significance

The environmental impact of chemicals is an important consideration in their development and use. Furan derivatives, due to their potential biodegradability and lower toxicity, may offer environmentally friendly alternatives to current chemicals used in various industries. Research into the environmental applications of N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide could lead to greener solutions in material science and pollution control .

Mechanism of Action

Target of Action

Furan derivatives, to which this compound belongs, are known to have a wide range of biological and pharmacological properties . They have been employed as medicines in various disease areas .

Mode of Action

Furan-containing compounds, in general, exhibit a broad spectrum of advantageous biological and pharmacological characteristics .

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Furan derivatives are known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

properties

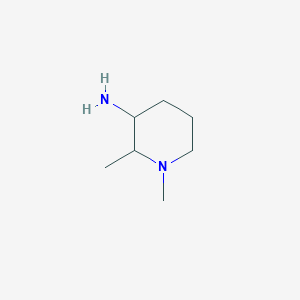

IUPAC Name |

N-hydroxy-3-(phenylsulfanylmethyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c14-12(13-15)11-9(6-7-16-11)8-17-10-4-2-1-3-5-10/h1-7,15H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGDFFNVRPSJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=C(OC=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

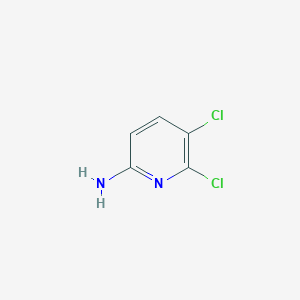

![3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride](/img/structure/B1424321.png)

![5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1424340.png)